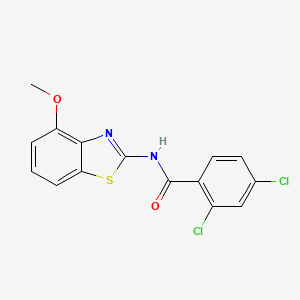

2,4-dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide

Beschreibung

2,4-Dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a benzamide derivative featuring a benzothiazole core substituted with a methoxy group at the 4-position and a 2,4-dichlorobenzoyl moiety. This compound belongs to a class of heterocyclic amides known for their diverse pharmacological activities, including enzyme inhibition and antiparasitic effects. The benzothiazole scaffold is recognized for its electron-deficient aromatic system, which enhances interactions with biological targets such as enzymes or receptors.

Eigenschaften

IUPAC Name |

2,4-dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O2S/c1-21-11-3-2-4-12-13(11)18-15(22-12)19-14(20)9-6-5-8(16)7-10(9)17/h2-7H,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRCPVLVAKSBSSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 2,4-dichlorobenzoic acid with 4-methoxy-1,3-benzothiazol-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of 2,4-dichloro-N-(4-hydroxy-1,3-benzothiazol-2-yl)benzamide.

Reduction: Formation of 2,4-dichloro-N-(4-amino-1,3-benzothiazol-2-yl)benzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,4-Dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for potential anticancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2,4-dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of bacteria by targeting bacterial enzymes essential for cell wall synthesis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 2,4-dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide can be contextualized by comparing it to analogs with variations in substituents, core heterocycles, and biological activities. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Key Analogs

Key Observations

Substituent Effects on Solubility and Binding :

- The methoxy group in the target compound likely enhances aqueous solubility compared to halogenated analogs like N-(1,3-benzothiazol-2-yl)-4-chlorobenzamide .

- Halogenation (e.g., 2,4-dichloro or 4,6-difluoro) increases lipophilicity and steric bulk, which may improve target binding but reduce solubility .

Core Heterocycle Modifications :

- Replacement of benzothiazole with 1,3,4-thiadiazole (as in the DHFR inhibitor) introduces additional hydrogen-bonding sites, critical for enzyme interaction .

- Morpholine-containing analogs (e.g., C₂₁H₁₉Cl₂F₂N₃O₂S) demonstrate how tertiary amines can enhance blood-brain barrier penetration .

Biological Activity Trends: Alkylamide side chains (e.g., aminoethyl or morpholinopropyl) correlate with antiparasitic activity, as seen in Trypanosoma brucei inhibitors . Thiadiazole derivatives exhibit superior enzyme inhibition (e.g., DHFR) due to tautomeric flexibility and sulfur-mediated interactions .

Synthetic Routes: The target compound likely follows a benzoylation pathway similar to N-(1,3-benzothiazol-2-yl)benzamide derivatives, where 2-aminobenzothiazole reacts with 2,4-dichlorobenzoyl chloride . Alkylation-benzoylation sequences (e.g., ) are common for introducing side chains, while cyclization (e.g., thiadiazole formation in ) enables heterocyclic diversity .

Biologische Aktivität

2,4-Dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a compound belonging to the benzothiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a benzothiazole ring system that contributes significantly to its biological activity. The presence of chlorine and methoxy groups enhances its pharmacological profile.

Antimicrobial and Antifungal Properties

Research indicates that benzothiazole derivatives exhibit significant antimicrobial and antifungal activities. Specifically, this compound has shown effectiveness against various bacterial strains and fungi. The mechanism is thought to involve disruption of cell membrane integrity and inhibition of nucleic acid synthesis.

| Microorganism | Activity | Reference |

|---|---|---|

| E. coli | Inhibition observed | |

| S. aureus | Moderate inhibition | |

| C. albicans | Effective antifungal |

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly against breast cancer cells. In vitro studies using cell viability assays (e.g., CCK-8) demonstrated that it inhibits the proliferation of cancer cells by inducing apoptosis and affecting cell cycle progression.

Case Study: Breast Cancer Inhibition

A study evaluated the effects of this compound on MCF-7 and SK-BR-3 breast cancer cell lines. The results indicated:

- IC50 Values : The compound exhibited low micromolar IC50 values against both cell lines.

- Mechanism : Induction of reactive oxygen species (ROS) leading to apoptosis was observed.

Anti-inflammatory Effects

The compound also demonstrates potential anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in various cellular models. This action may be mediated through the inhibition of NF-kB signaling pathways.

Molecular Mechanisms

The biological activities of this compound are attributed to several molecular mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Gene Expression Modulation : It alters the expression levels of genes associated with apoptosis and inflammation.

- Cell Signaling Pathway Interference : The compound disrupts signaling pathways critical for cell survival and proliferation.

Q & A

Basic: What are the common synthetic routes for 2,4-dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide, and what reaction conditions are optimal?

Answer:

The synthesis typically involves multi-step reactions starting with the condensation of 2-amino-4-methoxybenzothiazole with 2,4-dichlorobenzoyl chloride. Key steps include:

- Alkylation/Acylation: Reacting the benzothiazole amine with the acyl chloride in a polar aprotic solvent (e.g., pyridine or DMF) under inert atmosphere .

- Catalysts: Use of coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride to enhance amide bond formation .

- Purification: Column chromatography (silica gel) or recrystallization from methanol/ethanol to achieve high purity (>95%) .

Optimization Tips: - Control temperature (0–5°C during acylation to minimize side reactions).

- Monitor reaction progress via TLC or HPLC .

Basic: How is the compound characterized using spectroscopic and chromatographic methods?

Answer:

Spectroscopic Characterization:

- NMR (¹H/¹³C): Assign peaks for diagnostic groups:

- IR: Confirm amide C=O stretch (~1650–1680 cm⁻¹) and benzothiazole C=N (~1600 cm⁻¹) .

Chromatography: - HPLC: Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8–10 min .

- Mass Spectrometry: ESI-MS m/z calculated for C₁₅H₁₀Cl₂N₂O₂S: [M+H]⁺ = 377.0; observed = 376.9 .

Advanced: How can X-ray crystallography using SHELX programs determine the molecular structure, and what challenges might arise?

Answer:

Methodology:

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Resolve reflections with SHELXD for phase determination .

- Refinement: SHELXL for iterative least-squares refinement. Key parameters:

- Twinned Crystals: Use TWIN/BASF commands in SHELXL to model twinning .

- Disordered Solvents: Apply SQUEEZE (PLATON) to mask electron density from unresolved solvent .

Advanced: What strategies are used to analyze the compound’s enzyme inhibition efficacy and mechanism?

Answer:

Enzyme Assay Design:

- Target Selection: Prioritize enzymes linked to benzothiazole bioactivity (e.g., PFOR in anaerobic organisms or kinases in cancer pathways) .

- Kinetic Studies: Use Michaelis-Menten plots with varying substrate concentrations. Measure IC₅₀ via fluorescence/quenching assays .

Mechanistic Probes: - Docking Simulations: AutoDock Vina to model ligand-enzyme interactions (e.g., H-bonding with active-site residues) .

- SAR Analysis: Compare inhibition data with derivatives lacking methoxy or chloro groups to identify critical substituents .

Advanced: How to resolve contradictions in biological activity data across different studies?

Answer:

Troubleshooting Framework:

Assay Variability:

- Standardize protocols (e.g., cell lines: HCT-116 vs. HEK293; incubation time: 24h vs. 48h) .

- Validate via positive controls (e.g., cisplatin for cytotoxicity).

Solubility Issues:

Metabolic Stability:

Advanced: How to design a structure-activity relationship (SAR) study for derivatives?

Answer:

SAR Workflow:

Core Modifications:

- Synthesize analogs with variations in:

- Benzothiazole substituents (e.g., 4-methoxy → 4-ethoxy) .

- Chloro positions (2,4-dichloro → 3,4-dichloro) .

Biological Testing:

Data Analysis:

- Use multivariate statistics (e.g., PCA) to correlate structural features (ClogP, H-bond donors) with activity .

Example SAR Table:

| Derivative | Substituent (R₁, R₂) | IC₅₀ (μM) | LogP |

|---|---|---|---|

| Parent | 4-OCH₃, 2,4-Cl | 1.2 | 3.5 |

| Analog 1 | 4-OCH₂CH₃, 2,4-Cl | 0.8 | 3.8 |

| Analog 2 | 4-OCH₃, 3,4-Cl | 5.6 | 3.6 |

Advanced: What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

Answer:

In Silico Tools:

- ADMET Prediction: Use SwissADME to estimate bioavailability (TPSA > 60 Ų reduces CNS penetration) and CYP450 interactions .

- Molecular Dynamics (MD): GROMACS for simulating membrane permeability (logP ~3.5 suggests moderate absorption) .

Validation: - Compare predictions with in vitro Caco-2 permeability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.